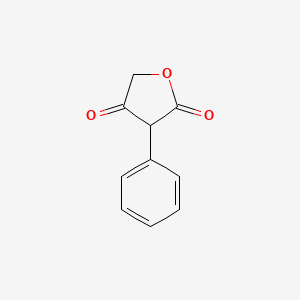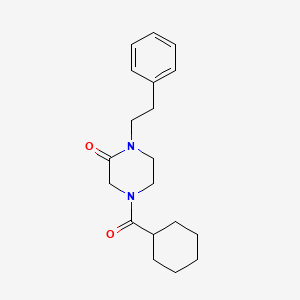
4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one is a complex organic compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethanolamine with ethylenediamine or the reduction of pyrazine.
Introduction of the Cyclohexanecarbonyl Group: This step involves the acylation of the piperazine ring with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylethyl Group: The final step is the alkylation of the piperazine ring with 2-phenylethyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions. This dual interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylethyl)piperazine: Lacks the cyclohexanecarbonyl group, making it less hydrophobic.
4-(Cyclohexanecarbonyl)piperazine: Lacks the phenylethyl group, affecting its binding properties.
N-Phenylpiperazine: Contains a phenyl group directly attached to the nitrogen, altering its electronic properties.
Uniqueness: 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one is unique due to the presence of both the cyclohexanecarbonyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
107235-73-4 |
|---|---|
Molekularformel |
C19H26N2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-(cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one |
InChI |
InChI=1S/C19H26N2O2/c22-18-15-21(19(23)17-9-5-2-6-10-17)14-13-20(18)12-11-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 |
InChI-Schlüssel |
LJOWBFLXJNDRHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)N2CCN(C(=O)C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


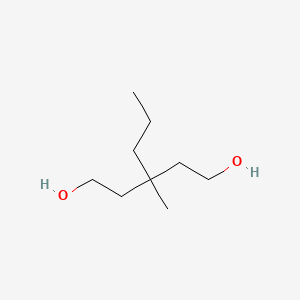
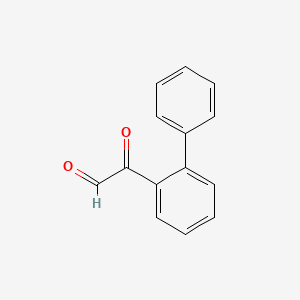
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
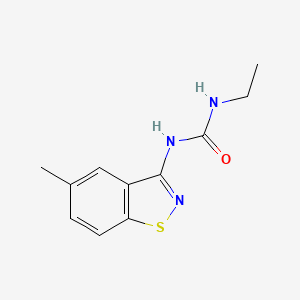
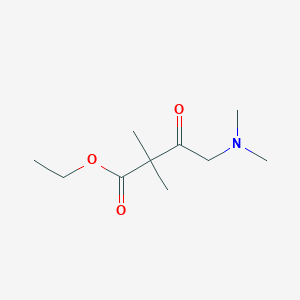

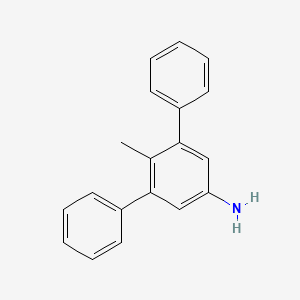
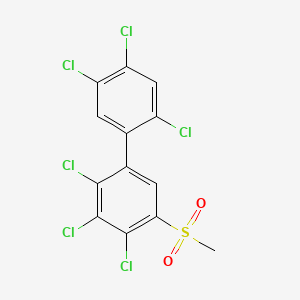

![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)

